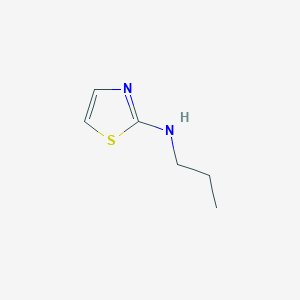
2-(n-Propylamino)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(n-Propylamino)thiazole is a useful research compound. Its molecular formula is C6H10N2S and its molecular weight is 142.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés antimicrobiennes
Les thiazoles ont été largement étudiés pour leur activité antimicrobienne. Les dérivés de 2-(n-Propylamino)thiazole présentent des effets prometteurs contre les bactéries, les champignons et les virus. Des chercheurs ont synthétisé des composés dotés de propriétés antibactériennes puissantes, ce qui en fait des candidats potentiels pour de nouveaux antibiotiques et antiseptiques .
Potentiel antioxydant
L'échafaudage thiazole contribue aux propriétés antioxydantes. En piégeant les radicaux libres et en inhibant le stress oxydatif, les dérivés de This compound peuvent jouer un rôle dans la prévention des dommages cellulaires et des maladies liées à l'âge .
Effets anti-inflammatoires
Les thiazoles ont montré une activité anti-inflammatoire en modulant les voies inflammatoires. Ces composés pourraient être précieux dans la gestion des affections inflammatoires chroniques, telles que l'arthrite et les maladies inflammatoires de l'intestin .
Applications neuroprotectrices
Des chercheurs ont exploré les thiazoles comme agents neuroprotecteurs potentiels. Leur capacité à améliorer la survie neuronale et à réduire la neurodégénérescence en fait des candidats intrigants pour le traitement des troubles neurodégénératifs comme la maladie d'Alzheimer et la maladie de Parkinson .
Propriétés antitumorales et cytotoxiques
Certains dérivés de thiazole présentent des effets antitumoraux et cytotoxiques. Ces composés interfèrent avec la croissance des cellules cancéreuses, ce qui les rend pertinents pour la thérapie anticancéreuse. Des exemples incluent la Tiazofurine et d'autres molécules apparentées .
Biocides et fongicides
Les thiazoles servent de blocs de construction pour les biocides et les fongicides. Leur structure chimique permet des modifications pour créer des agents efficaces pour la lutte antiparasitaire et la protection des cultures .
Accélérateurs de réactions chimiques
Les thiazoles trouvent des applications comme accélérateurs dans les réactions chimiques. Leur présence améliore les vitesses de réaction, ce qui les rend précieux dans divers processus synthétiques .
Autres domaines potentiels
Au-delà des applications mentionnées, les thiazoles continuent d'être étudiés pour leur potentiel pharmacologique. Des chercheurs explorent leurs rôles dans la modulation enzymatique, l'activité antivirale et plus encore .
Mécanisme D'action
Target of Action
2-(n-Propylamino)thiazole is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . Thiazoles have been shown to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been reported to exhibit significant biological activities, which suggests that they interact with their targets in a way that modulates the activity of many enzymes involved in metabolism .
Biochemical Pathways
Thiazole derivatives, such as this compound, are likely to affect multiple biochemical pathways due to their diverse biological activities . For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism . .
Pharmacokinetics
Thiazole derivatives have been reported to exhibit significant pharmacological potential, suggesting that they have favorable adme properties that contribute to their bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit significant biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
Orientations Futures
Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . The synthesized compounds showed moderate to high antibacterial and antioxidant activities . The in vitro antibacterial activity and molecular docking analysis showed that compound 11 is a promising antibacterial therapeutics agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents .
Analyse Biochimique
Biochemical Properties
2-(n-Propylamino)thiazole, like other thiazole derivatives, has been shown to interact with various enzymes, proteins, and other biomolecules . Thiazole derivatives have been reported to show significant antibacterial activity against various bacteria and pathogens . They also exhibit significant anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .
Cellular Effects
This compound has been found to have a wide range of effects on various types of cells. For instance, different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. Thiazole derivatives are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs). These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways. Thiazole derivatives are known to modulate the activity of many enzymes involved in metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to involve various transporters or binding proteins
Subcellular Localization
Determining the subcellular localization of a protein is an important first step toward understanding its function .
Propriétés
IUPAC Name |
N-propyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-3-7-6-8-4-5-9-6/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNXHJDLKZGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78508-32-4 |
Source


|
| Record name | N-propyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)
![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)
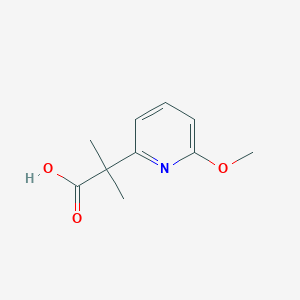

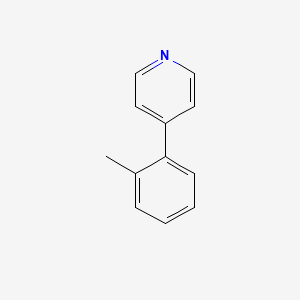
![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)
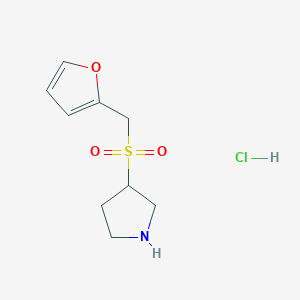
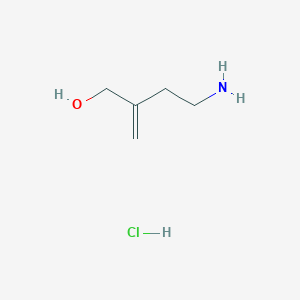
![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)
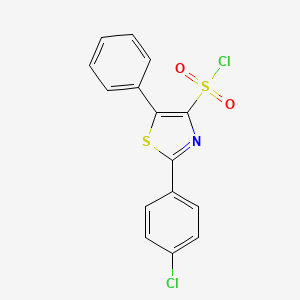
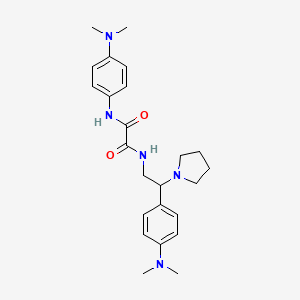
![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)
![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)
![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)
